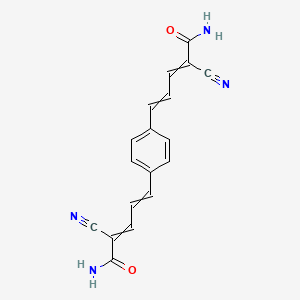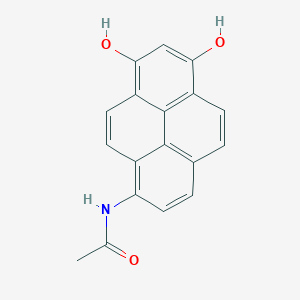
N-(6,8-Dihydroxypyren-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-Dihydroxypyren-1-yl)acetamide typically involves the acylation of 6,8-dihydroxypyrene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(6,8-Dihydroxypyren-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of dihydro-N-(6,8-dihydroxypyren-1-yl)acetamide.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(6,8-Dihydroxypyren-1-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(6,8-Dihydroxypyren-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the pyrene ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the acetamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
- N-(6-Hydroxy-naphthalen-1-yl)acetamide
- Phenoxyacetamide derivatives
- N-(1-Phenylethyl)acetamide analogs
Comparison: N-(6,8-Dihydroxypyren-1-yl)acetamide is unique due to the presence of two hydroxyl groups on the pyrene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced fluorescence properties and different pharmacological profiles, making it a valuable compound for various research applications.
Propiedades
Número CAS |
91598-93-5 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
N-(6,8-dihydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO3/c1-9(20)19-14-7-3-10-2-4-12-15(21)8-16(22)13-6-5-11(14)17(10)18(12)13/h2-8,21-22H,1H3,(H,19,20) |
Clave InChI |
MGZVDYWHFSBBRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
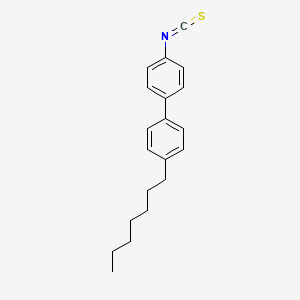
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
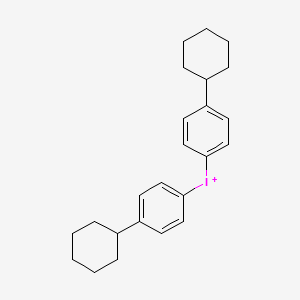

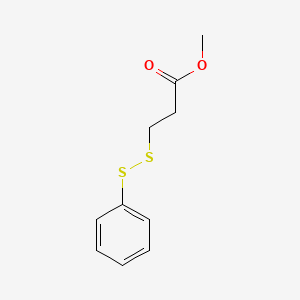

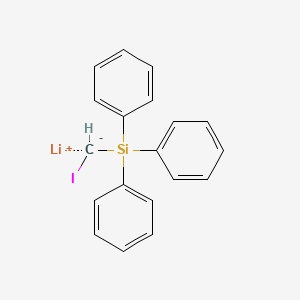
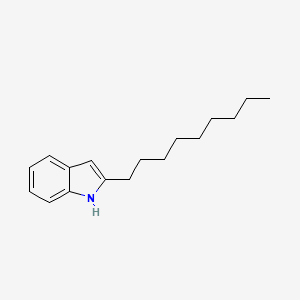
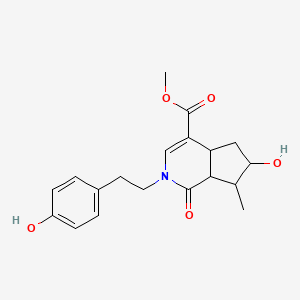
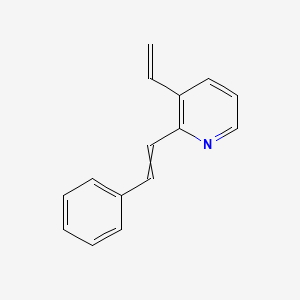
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
